Carboxylic Acid Chain Length vs. Propionic Acid Analog
The target compound bears a butanoic acid chain (4-carbon), whereas the closest published analog, compound 9 from Podvinec et al., carries a propionic acid chain (3-carbon). Docking studies demonstrate that the propionic acid chain is two carbons too short to overlap with the carboxylate group of SAM in the DENV MTase binding pocket, leading to a loss of multiple polar interactions and a measured IC₅₀ of 4.4 μM [1]. The extended butanoic acid chain in the target compound is predicted to reach further into the SAM carboxylate binding region, offering the potential for recovered polar contacts and altered inhibitory potency. This structural difference is quantifiable by the single methylene unit extension and provides a direct physical basis for divergent biological activity.
| Evidence Dimension | Carboxylic acid side-chain length (number of methylene units between pyrrolidine nitrogen and carboxylate carbon) |
|---|---|
| Target Compound Data | 4 carbons (butanoic acid) |
| Comparator Or Baseline | Compound 9 (propionic acid analog): 3 carbons |
| Quantified Difference | Target compound has 1 additional methylene unit (33% longer side chain) |
| Conditions | Molecular modeling and X-ray crystallography context from Wangikar et al. (2020); IC₅₀ of compound 9 measured in DENV N7 and 2ʹO-MTase enzyme-based assay [1] |
Why This Matters
This chain-length difference directly dictates the compound's ability to engage the SAM-binding pocket of flaviviral MTases, making the butanoic acid variant the preferred procurement choice for studies targeting improved SAM-mimicry.
- [1] Wangikar, P., Martis, E. A. F., Aouadi, W., Nandan, S. R., Decroly, E., & Coutinho, E. C. (2020). Structure-based optimization of 2,3-dioxopyrrolidines as potential inhibitors of flaviviral methyltransferases. Journal of the Indian Chemical Society, 97(August 2020 Special Issue on Medicinal Chemistry), 1179–1189. View Source
